tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-9-12-13(8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDNLFGEJLLKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
- The synthesis generally begins with precursors that allow cyclization to form the fused pyrrolo[2,3-b]pyridine ring system.
- Typical methods involve palladium-catalyzed cross-coupling or condensation reactions of substituted pyridine derivatives with appropriate amine or alkyne components.
- Controlled reaction conditions such as inert atmosphere (nitrogen or argon), dry solvents, and moderate heating (around 80 °C) are employed to ensure efficient ring closure and high purity.
Introduction of the Boronate Ester Group
- The boronate ester is introduced via borylation of a halogenated pyrrolo[2,3-b]pyridine intermediate.
- A common procedure uses bis(pinacolato)diboron as the boron source, in the presence of a palladium catalyst such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride .
- The reaction typically takes place in solvents like 1,4-dioxane under inert atmosphere at about 80 °C.
- Potassium acetate serves as a base to facilitate the transmetalation step.
- The reaction yields the boronate ester with high efficiency (up to 93% yield reported in analogous systems).
Protection via tert-Butyl Esterification
- The nitrogen atom of the pyrrolo[2,3-b]pyridine is protected by forming the tert-butyl carbamate .
- This is achieved by reacting the amine precursor with tert-butyl chloroformate or via esterification with tert-butyl alcohol under acidic catalysis.
- The protecting group stabilizes the molecule and prevents side reactions during subsequent synthetic steps.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting pyridine derivative + amine precursor, Pd catalyst, base, solvent (e.g., 1,4-dioxane), 80 °C, inert atmosphere | Cyclization to form pyrrolo[2,3-b]pyridine core | Not specified |
| 2 | Halogenated pyrrolo[2,3-b]pyridine intermediate + bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, N2 | Borylation to install tetramethyl dioxaborolane group | Up to 93% |
| 3 | Amine intermediate + tert-butyl chloroformate or tert-butyl alcohol + acid catalyst | Protection of nitrogen as tert-butyl carbamate | High yield typical |
Reaction Analysis and Optimization
- The borylation step is critical for obtaining the boronate ester functionality. Optimization involves:
- Choice of palladium catalyst: Pd(dppf)Cl2 is preferred for its stability and activity.
- Base selection: Potassium acetate promotes smooth transmetalation.
- Solvent and temperature: 1,4-dioxane at 80 °C balances solubility and reaction rate.
- The tert-butyl protection is typically done post-borylation to avoid deprotection or side reactions during borylation.
- Purification is commonly achieved by flash chromatography using hexanes/ethyl acetate mixtures.
Summary Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Core formation | Pd-catalyzed cyclization or condensation | Requires dry, inert conditions |
| Borylation reagent | Bis(pinacolato)diboron | Stable boron source for ester formation |
| Catalyst | Pd(dppf)Cl2 (palladium complex) | Effective for borylation |
| Base | Potassium acetate (KOAc) | Facilitates transmetalation |
| Solvent | 1,4-Dioxane | Good solvent for palladium catalysis |
| Temperature | ~80 °C | Optimal for reaction rate and yield |
| Protection group | tert-Butyl carbamate | Stabilizes nitrogen, facilitates handling |
| Yield (borylation step) | Up to 93% | High efficiency reported |
| Purification | Flash chromatography | Hexanes/ethyl acetate gradient |
Additional Notes from Research Findings
- The compound is sensitive to moisture and air; thus, storage under inert atmosphere and controlled temperature is recommended.
- The boronate ester moiety enables further functionalization via Suzuki-Miyaura coupling, making this compound a versatile intermediate.
- Reaction monitoring by NMR and HRMS confirms the formation and purity of the product, with characteristic signals for the tert-butyl group and boronate ester.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the boronate ester group, although specific conditions and reagents vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Often involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
Synthesis and Properties
The synthesis of tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of a pyrrole derivative with a boron-containing reagent. The compound is characterized by its complex molecular structure, which includes a pyrrole ring and a dioxaborolane moiety.
Key Properties:
- Molecular Formula : C19H32BN3O4
- Molecular Weight : 367.29 g/mol
- CAS Number : 914672-66-5
- IUPAC Name : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its ability to interact with biological targets can be leveraged in the design of new pharmaceuticals. Research indicates that derivatives of pyrrole and boron compounds exhibit significant biological activities.
Case Study: Anticancer Activity
A study demonstrated that similar compounds showed promising anticancer properties by inhibiting specific cancer cell lines. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability.
Organic Synthesis
This compound serves as an effective building block in organic synthesis. It can participate in various reactions such as cross-coupling reactions which are vital for constructing complex organic molecules.
Yield Data from Reactions:
| Reaction Conditions | Yield (%) |
|---|---|
| With Pd catalyst in DMSO at 80°C for 2h | 87.9% |
| With isopropylmagnesium chloride in THF at -10 to 0°C | 81% |
These yields indicate the compound's efficiency as a reagent in synthetic applications.
Materials Science
The incorporation of boron into organic frameworks has implications for materials science, particularly in creating new polymers and materials with enhanced properties such as electrical conductivity and thermal stability.
Application Example:
Research into polymer composites containing boron compounds has shown improved mechanical properties and thermal resistance, making them suitable for advanced material applications.
Mechanism of Action
The mechanism of action for tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its role as a boronate ester. This group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- CAS Number : 1391926-50-3
- Molecular Formula : C₁₈H₂₅BN₂O₄
- Molecular Weight : 344.21 g/mol
- Key Features :
- Pyrrolo[2,3-b]pyridine core with a boronic ester (tetramethyl-1,3,2-dioxaborolane) at the 4-position .
- tert-Butyl carbamate at the 1-position, providing steric protection and enhanced solubility in organic solvents.
Comparison with Structural Analogs
Key Structural Variations
The following table summarizes critical differences between the target compound and its analogs:
Reactivity in Cross-Coupling Reactions
- Target Compound: The 4-position boronate offers moderate steric hindrance, facilitating coupling with sterically demanding substrates. Example: Used in thieno[2,3-d]pyrimidine synthesis via Suzuki coupling with Pd catalysts .
- Demonstrated in kinase inhibitor synthesis under mild conditions (e.g., 60°C, K₃PO₄, XPhos-Pd-G2) .
PC-1581 (3-Boronate, 5-Methyl) :
Deprotected Analog :
Pharmacological and Physicochemical Properties
Lipophilicity :
Stability :
Biological Activity :
Biological Activity
The compound tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, often referred to as a derivative of pyrrolo[2,3-b]pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
- Chemical Formula : C₁₈H₂₅BN₂O₄
- Molecular Weight : 344.22 g/mol
- CAS Number : 942070-47-5
- MDL Number : MFCD12407268
Structural Characteristics
The compound features a pyrrolo[2,3-b]pyridine core substituted with a tert-butyl group and a dioxaborolane moiety. The unique structural attributes contribute to its biological activity, particularly in enzyme inhibition.
Research indicates that this compound functions primarily as an inhibitor of specific kinases involved in various signaling pathways. Kinase inhibition is crucial for regulating cellular processes such as proliferation and apoptosis.
Key Findings:
- DYRK1A Inhibition : The compound has been identified as a potent inhibitor of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated nanomolar inhibitory activity against DYRK1A, suggesting its potential as a therapeutic agent for cognitive disorders .
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects. Studies utilizing LPS-induced pro-inflammatory responses in BV2 microglial cells confirmed its ability to reduce inflammation markers through the inhibition of NF-kB signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| DYRK1A Inhibition | Enzymatic Assay | <10 | |
| Anti-inflammatory | BV2 Microglial Cells | Significant Reduction | |
| Antioxidant Activity | ORAC Assay | High |
Case Study: Alzheimer’s Disease
In a study focused on neurodegeneration, the compound was tested for its efficacy in reducing tau phosphorylation—a hallmark of Alzheimer's disease. Results indicated that treatment with the compound led to a marked decrease in tau hyperphosphorylation levels in cellular models, highlighting its potential role in modifying disease progression .
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary studies indicate that the compound may have irritant properties; however, detailed toxicity assessments are necessary to establish safe dosage levels for clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
